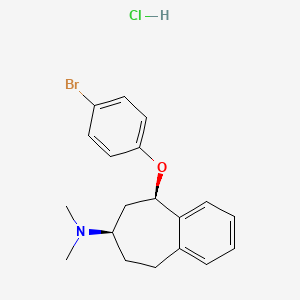
3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile: is a chemical compound characterized by the presence of a tetrazole ring fused with a sulfanylidene group and a propanenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile typically involves the reaction of appropriate nitrile precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can interact with enzymes or receptors.
Industry: Used in the production of specialty chemicals, including agrochemicals and materials with specific electronic properties.
作用機序
The mechanism by which 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile exerts its effects involves the interaction of the tetrazole ring with various molecular targets. The sulfanylidene group can form coordination complexes with metal ions, influencing biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability.
類似化合物との比較
- 3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)butanamide
- N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanamide
Uniqueness: 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
76516-26-2 |
|---|---|
分子式 |
C4H5N5S |
分子量 |
155.18 g/mol |
IUPAC名 |
3-(5-sulfanylidene-2H-tetrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C4H5N5S/c5-2-1-3-9-4(10)6-7-8-9/h1,3H2,(H,6,8,10) |
InChIキー |
JYIXKABSHNKDFO-UHFFFAOYSA-N |
正規SMILES |
C(CN1C(=S)N=NN1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


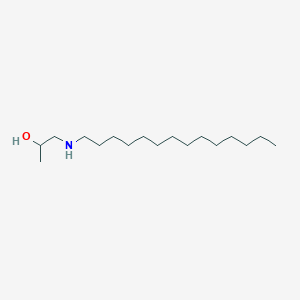
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
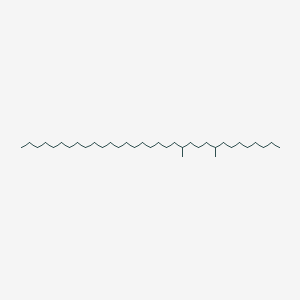

![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
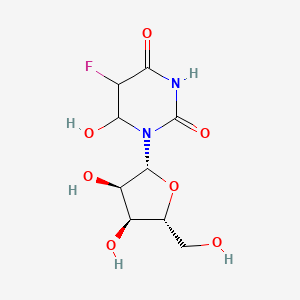
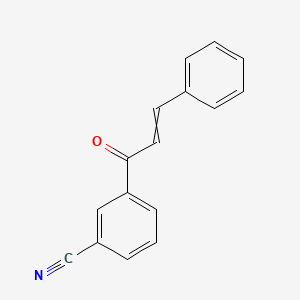
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
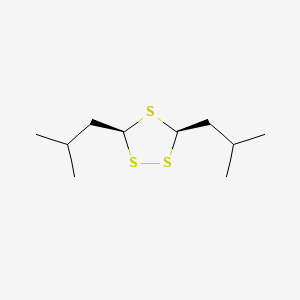
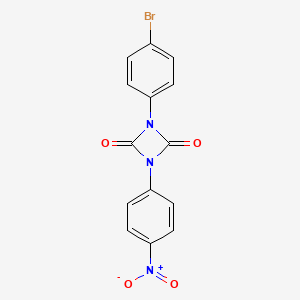
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)
